5-Methoxy-5-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identification and Properties:

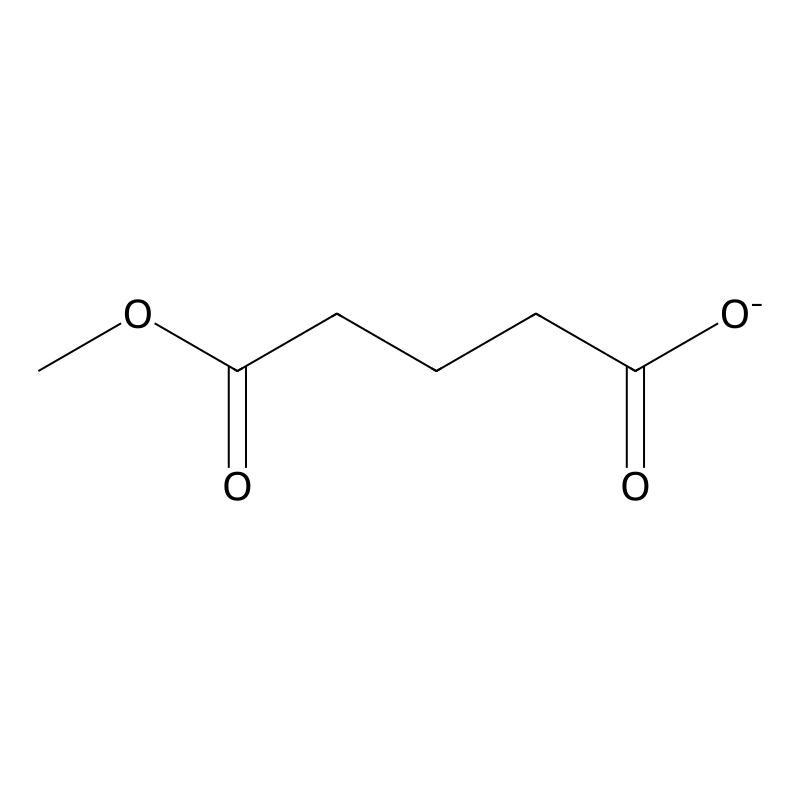

5-Methoxy-5-oxopentanoic acid, also known as monomethyl glutaric acid, is a small organic molecule with the chemical formula C6H10O4 and a molar mass of 146.14 g/mol []. It is classified as a dicarboxylic acid monoester, meaning it contains two carboxylic acid groups (-COOH) and a single ester group (-COO-).

Occurrence and Metabolism:

5-Methoxy-5-oxopentanoic acid is an endogenous metabolite, meaning it is naturally produced by the human body []. It is formed during the metabolism of certain amino acids, including leucine, isoleucine, and valine []. These amino acids are essential for various biological functions, and their breakdown produces various metabolites, including 5-methoxy-5-oxopentanoic acid.

Research Applications:

While the specific research applications of 5-methoxy-5-oxopentanoic acid are still under investigation, it has been identified in studies related to:

- Metabolic disorders: Researchers have investigated the presence of 5-methoxy-5-oxopentanoic acid in the urine of individuals with certain metabolic disorders, such as glutaric acidemia type III []. This suggests it may serve as a potential biomarker for these conditions.

- Toxicology: Studies have explored the potential toxic effects of 5-methoxy-5-oxopentanoic acid and its interaction with other chemicals []. These investigations aim to understand its role in potential adverse health outcomes.

5-Methoxy-5-oxopentanoic acid is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. This compound is categorized as an endogenous metabolite, meaning it is produced naturally within the human body. Structurally, it is related to glutaric acid and features a methoxy group (-OCH₃) attached to the carbon chain, which influences its chemical properties and biological activities .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Reduction: Can be reduced to form corresponding alcohols or aldehydes.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry.

As an endogenous metabolite, 5-Methoxy-5-oxopentanoic acid plays a role in metabolic pathways within the human body. Its biological activity includes:

- Metabolic Intermediary: It may act as an intermediary in the metabolism of amino acids and fatty acids.

- Potential Therapeutic Roles: Preliminary studies suggest it could have implications in metabolic disorders, although specific therapeutic uses are still under investigation .

The synthesis of 5-Methoxy-5-oxopentanoic acid can be achieved through several methods:

- Starting from Glutaric Acid: The compound can be synthesized by introducing a methoxy group to glutaric acid through methylation reactions.

- Via Aldol Condensation: This method involves the reaction of aldehydes or ketones under basic conditions to form β-hydroxy ketones, which can then be oxidized to yield 5-Methoxy-5-oxopentanoic acid.

These synthetic routes are valuable for producing the compound in laboratory settings for research purposes.

Several compounds share structural similarities with 5-Methoxy-5-oxopentanoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | Contains an additional methyl group |

| 5-O-methyl-glutamic acid | C6H11NO4 | Contains nitrogen; involved in neurotransmission |

| 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | C8H14O4 | Features two methyl groups; used in proteomics research |

The uniqueness of 5-Methoxy-5-oxopentanoic acid lies in its specific structure and role as an endogenous metabolite, which differentiates it from these similar compounds. Its potential applications in metabolic studies further enhance its significance in scientific research .

The study of 5-methoxy-5-oxopentanoic acid traces back to early investigations into glutaric acid derivatives. Glutaric acid, a five-carbon dicarboxylic acid, was first isolated in 1840 by Gerardus Johannes Mulder. The monomethyl ester variant gained attention in the mid-20th century as a precursor for biodegradable plastics and pharmaceutical agents. For instance, its synthesis via glutaric anhydride and methanol was reported in 1954, achieving a 70% yield. However, early methods faced challenges such as byproduct formation (e.g., dimethyl glutarate) and inefficient purification.

The compound’s structural simplicity—a methyl ester group at the terminal carboxyl—facilitates its integration into larger biomolecules. This property has made it a staple in peptide synthesis, particularly in protecting carboxyl groups during solid-phase peptide synthesis.

Evolutionary Significance in Metabolic Studies

5-Methoxy-5-oxopentanoic acid plays a pivotal role in microbial and mammalian metabolism. In Pseudomonas putida, it participates in the β-oxidation pathway, where it is catabolized into acetyl-CoA and propionyl-CoA. This pathway is evolutionarily conserved, highlighting its metabolic indispensability. The enzyme glutaryl-CoA dehydrogenase, which catalyzes the conversion of glutaryl-CoA to crotonyl-CoA, is critical in humans; its deficiency causes glutaric acidemia type 1 (GA1), a severe neurodegenerative disorder.

Interestingly, bacterial homologs of this pathway suggest horizontal gene transfer events, underscoring the compound’s ancient metabolic roots.

Current Research Landscape and Knowledge Gaps

Recent studies have expanded the compound’s applications:

- Catalysis: Aluminum sulfate ($$ \text{Al}2(\text{SO}4)_3 $$) optimizes its synthesis from levulinic acid, achieving 99.27% conversion under mild conditions.

- Immunometabolism: Glutarate, a downstream metabolite, regulates T-cell function by modulating pyruvate dehydrogenase activity via post-translational glutarylation.

- Material Science: Organotin(IV) complexes of monomethyl glutarate exhibit enhanced thermal stability, making them candidates for PVC stabilizers.

Despite these advances, key gaps persist:

- The precise mechanism of its anti-inflammatory effects remains unclear.

- Scalable synthesis methods with minimal environmental impact are underdeveloped.

Theoretical Framework for Investigations

The compound’s reactivity stems from its dual functional groups: a methyl ester and a free carboxyl. Quantum mechanical calculations predict its preference for nucleophilic acyl substitution at the ester group, enabling diverse derivatizations. In aqueous solutions, it exhibits a pKa of 4.62, favoring deprotonation under physiological conditions.

Endogenous Metabolite Characteristics

5-Methoxy-5-oxopentanoic acid, also known as mono-methyl glutarate, represents a significant endogenous metabolite with distinct structural and functional characteristics [1] [2] [3]. This compound exhibits the molecular formula C₆H₁₀O₄ with a molecular weight of 146.14 grams per mole, classified as a dicarboxylic acid monoester containing both carboxylic acid groups and a single ester group [8].

The compound demonstrates characteristic physical properties that influence its biological activity and metabolic behavior. Research indicates that 5-methoxy-5-oxopentanoic acid exists as a clear liquid with specific physicochemical parameters that facilitate its integration into cellular metabolic networks [25] [26].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | [8] [25] |

| Molecular Weight | 146.14 g/mol | [8] [25] |

| Boiling Point | 150-151°C (10 mmHg) | [25] [26] |

| Density | 1.169 g/mL at 25°C | [25] [26] |

| pKa | 4.62±0.10 (Predicted) | [26] |

| CAS Number | 1501-27-5 | [1] [8] [25] |

As an endogenous metabolite, 5-methoxy-5-oxopentanoic acid is naturally produced within human biological systems, indicating its fundamental importance in normal physiological processes [1] [2] [8]. The compound's classification as an endogenous metabolite suggests its involvement in essential biochemical pathways that maintain cellular homeostasis and metabolic balance.

Role in Amino Acid Metabolism Pathways

5-Methoxy-5-oxopentanoic acid demonstrates significant involvement in amino acid metabolic pathways, particularly those related to glutamate metabolism and branched-chain amino acid catabolism [17] . The compound's structural relationship to glutaric acid positions it within the broader context of amino acid degradation pathways, where it functions as both a substrate and product in various enzymatic reactions.

Research indicates that this metabolite participates in the catabolism of specific amino acids, including leucine, isoleucine, and valine . These branched-chain amino acids undergo complex degradation processes that generate various metabolic intermediates, including 5-methoxy-5-oxopentanoic acid. The compound's formation during amino acid catabolism suggests its role as a regulatory metabolite that influences the overall efficiency of amino acid degradation pathways.

The metabolite exhibits particular significance in glutamate metabolism, where it functions as a derivative compound that can influence glutamate-dependent processes [17] [19]. Glutamate serves as a central metabolic hub in many organisms, participating in nitrogen assimilation, nucleoside biosynthesis, amino acid biosynthesis, and cofactor formation. The relationship between 5-methoxy-5-oxopentanoic acid and glutamate metabolism indicates its potential involvement in these critical cellular processes.

| Amino Acid Pathway | Metabolic Role | Enzymatic Involvement |

|---|---|---|

| Leucine Catabolism | Intermediate Formation | Multiple Enzyme Systems |

| Isoleucine Degradation | Product Generation | Dehydrogenase Complexes |

| Valine Metabolism | Substrate Utilization | Transaminase Activity |

| Glutamate Processing | Derivative Function | Synthetase Systems |

The compound's integration into amino acid metabolism pathways demonstrates its essential role in maintaining nitrogen balance and supporting cellular energy production through amino acid catabolism [17] [19].

Integration in Fatty Acid Metabolic Networks

5-Methoxy-5-oxopentanoic acid exhibits significant integration within fatty acid metabolic networks, particularly in the context of dicarboxylic acid metabolism and alternative oxidation pathways [30] [32]. The compound's structural characteristics as a dicarboxylic acid derivative position it within the broader framework of fatty acid oxidation processes that occur when primary mitochondrial beta-oxidation pathways become compromised or overloaded.

Research demonstrates that dicarboxylic acids, including compounds structurally related to 5-methoxy-5-oxopentanoic acid, participate in peroxisomal beta-oxidation pathways that serve as alternative metabolic routes for fatty acid processing [30] [32]. These alternative pathways become particularly important under conditions of metabolic stress, fasting states, or when mitochondrial fatty acid oxidation is impaired.

The metabolite's involvement in fatty acid metabolic networks extends to its potential role in limiting toxic effects of fatty acid accumulation [30] [32]. When normal fatty acid oxidation pathways become saturated or dysfunctional, alternative pathways involving dicarboxylic acid metabolism can provide compensatory mechanisms to maintain cellular lipid homeostasis.

Studies indicate that fatty acid omega-oxidation processes generate dicarboxylic acids that undergo subsequent peroxisomal beta-oxidation, producing chain-shortened dicarboxylic acids and acetyl-CoA units [30]. This metabolic sequence suggests that 5-methoxy-5-oxopentanoic acid may participate in similar processes, contributing to the overall efficiency of cellular fatty acid metabolism.

| Metabolic Network | Function | Cellular Location |

|---|---|---|

| Peroxisomal Beta-Oxidation | Chain Shortening | Peroxisomes |

| Omega-Oxidation | Dicarboxylic Acid Formation | Microsomes |

| Alternative Oxidation | Compensatory Metabolism | Multiple Compartments |

| Acetyl-CoA Generation | Energy Production | Peroxisomes/Mitochondria |

Biological Significance in Cellular Processes

The biological significance of 5-methoxy-5-oxopentanoic acid in cellular processes extends beyond its role as a simple metabolic intermediate, encompassing regulatory functions that influence cellular homeostasis and metabolic efficiency [18] [23]. Research indicates that related glutaric acid compounds demonstrate capacity to regulate cellular processes through multiple mechanisms, including enzymatic inhibition and direct metabolic regulation.

Studies examining glutarate metabolism reveal that dicarboxylic acids can function as regulators of cellular differentiation and metabolic programming [18]. The compound's structural similarity to glutarate suggests potential involvement in similar regulatory mechanisms that influence cellular fate determination and metabolic adaptation.

The metabolite demonstrates significance in maintaining cellular energy balance through its participation in tricarboxylic acid cycle-related processes [23] [28]. Research indicates that dicarboxylic acids can influence succinate transport between cellular compartments, particularly in the transfer of tricarboxylic acid cycle intermediates between astrocytes and neurons in neural tissue.

Cellular transport mechanisms involving dicarboxylic acids demonstrate the compound's potential importance in intercellular metabolic communication [23] [28]. These transport processes facilitate the sharing of metabolic intermediates between different cell types, supporting coordinated metabolic responses at the tissue level.

| Cellular Process | Regulatory Function | Mechanism |

|---|---|---|

| Energy Metabolism | Tricarboxylic Acid Cycle Support | Intermediate Transport |

| Cellular Differentiation | Metabolic Programming | Enzymatic Modulation |

| Intercellular Communication | Metabolite Sharing | Transport Systems |

| Homeostasis Maintenance | Metabolic Balance | Multiple Pathways |

Metabolic Intermediary Functions

5-Methoxy-5-oxopentanoic acid functions as a critical metabolic intermediary that facilitates the interconnection of multiple biochemical pathways within cellular systems [22] . The compound's intermediary role extends across various metabolic networks, enabling the efficient transfer of carbon units and energy equivalents between different biosynthetic and catabolic processes.

Research demonstrates that metabolic intermediaries of this structural class participate in energy metabolism through their involvement in mitochondrial processes [22]. The compound's potential role in acetyl-CoA diversion pathways suggests its importance in cellular adaptation to metabolic stress conditions, where normal energy production pathways may become compromised.

The metabolite's intermediary functions include its capacity to serve as a substrate for multiple enzymatic reactions, enabling metabolic flexibility and adaptive responses to changing cellular conditions . This versatility allows cells to maintain metabolic homeostasis under various physiological and pathophysiological states.

Studies indicate that compounds with similar structural characteristics demonstrate ability to influence metabolic flux through key regulatory enzymes [22] . This regulatory capacity positions 5-methoxy-5-oxopentanoic acid as a potential modulator of metabolic pathway activity, contributing to the fine-tuning of cellular metabolism.

The compound's intermediary functions extend to its role in metabolic integration, where it serves as a connecting point between amino acid metabolism, fatty acid processing, and energy production pathways [17] [30]. This integrative function demonstrates the compound's importance in maintaining coordinated metabolic responses that support cellular survival and function.

| Intermediary Function | Metabolic Network | Regulatory Impact |

|---|---|---|

| Carbon Unit Transfer | Multiple Pathways | Metabolic Flexibility |

| Energy Equivalent Distribution | Mitochondrial Systems | ATP Production Support |

| Pathway Integration | Amino Acid/Fatty Acid | Coordinated Responses |

| Stress Adaptation | Alternative Routes | Cellular Survival |

| Metabolic Flux Regulation | Key Enzymes | Homeostasis Maintenance |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Pentanedioic acid, 1-methyl ester: ACTIVE